molecular formula C10H7IO B1606797 8-Iodo-2-naphthol CAS No. 29921-51-5

8-Iodo-2-naphthol

Cat. No. B1606797
CAS RN: 29921-51-5
M. Wt: 270.07 g/mol
InChI Key: GGTNBODHPCZTCG-UHFFFAOYSA-N
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Description

8-Iodo-2-naphthol is a derivative of 2-naphthol, also known as β-naphthol . It has a molecular formula of C10H7IO. The compound is an important starting material in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness .


Synthesis Analysis

The synthesis of 8-Iodo-2-naphthol can be achieved through an SN2 reaction. In a study, an SN2 reaction was performed using 2-naphthol/sodium hydroxide with 1-iodobutane . This reaction was successfully implemented in a first-semester organic laboratory .


Molecular Structure Analysis

The molecular structure of 8-Iodo-2-naphthol is similar to that of 2-naphthol, with the addition of an iodine atom. The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .


Chemical Reactions Analysis

The chemical reactions involving 8-Iodo-2-naphthol are primarily SN2 reactions. These reactions are of fundamental importance in introductory organic chemistry courses . The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Iodo-2-naphthol are similar to those of 2-naphthol. 2-Naphthol is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . It has a melting point of 122 °C .

Safety And Hazards

The safety and hazards associated with 8-Iodo-2-naphthol are likely to be similar to those of 2-naphthol. 2-Naphthol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or inhaled, and it may cause skin irritation and serious eye damage .

Future Directions

The future directions in the study and use of 8-Iodo-2-naphthol could involve its use in the synthesis of diverse heterocyclic compounds. The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . This could stimulate researchers to design new multicomponent strategies for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

8-iodonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTNBODHPCZTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347556
Record name 8-Iodo-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Iodo-2-naphthol

CAS RN

29921-51-5
Record name 8-Iodo-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 8-amino-2-naphthol (10.0 g, 62.80 mmol) in THF (50 mL) and 3 N aqueous HCl (100 mL) at 0° C. was added a solution of NaNO2 (4.76 g, 69.08 mmol) in H2O (20 mL). The resulting mixture was stirred for 15 min, then a solution of potassium iodide (41.8 g, 251.8 mmol) in H2O (30 mL) was added. After 40 min, the reaction was diluted with EtOAc and filtered. The filtrate was extracted with EtOAc (2×), the combined organic extracts were dried over Na2SO4, filtered and concentrated in vacuo in the presence of silica gel. The powder was chromatographed on silica gel, eluting with hexane—10% EtOAc, to yield the above-titled compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
4.76 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
41.8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Snyckers, H Zollinger - Helvetica Chimica Acta, 1970 - Wiley Online Library
… -chloro-, 8-bromo- and 8-iodo-2-naphthol already demonstrate qualitatively that the size of the … 8-Iodo-2-naphthol. This derivative was also prepared as above, utilising potassium iodide …
Number of citations: 29 onlinelibrary.wiley.com
ODCC De Azevedo, O Delfim - 2019 - researchgate.net
This project explores the synthesis of novel photochromic 3H-naphtho [2, 1-b] pyrans, which have been decorated with pyridine units that serve as ligands in luminescent rhenium (I) …
Number of citations: 3 www.researchgate.net
ODCC de Azevedo, PIP Elliott… - The Journal of …, 2020 - ACS Publications
… as 8-iodo-2-naphthol was not commercially available and 8-bromo-2-naphthol was expensive. Thus, 8-iodo-2-naphthol … -catalyzed condensation between 8-iodo-2-naphthol 13 and the …
Number of citations: 15 pubs.acs.org
N Campbell - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the constitution of the naphthalene nucleus in terms of nomenclature, isomerism of naphthalene derivatives, the Erlenmeyer formula, hemi-…
Number of citations: 5 www.sciencedirect.com
J Bayer - 2022 - kops.uni-konstanz.de
… The synthetic route commenced (Scheme 51) with the preparation of 8-iodo-2-naphthol (255) according to literature known procedure[135] in 77 % yield. Palladium catalyzed Suzuki …
Number of citations: 3 kops.uni-konstanz.de
DC Beshore, IM Bell, CJ Dinsmore, CF Homnick… - Bioorganic & medicinal …, 2001 - Elsevier
… Compound Scheme 1, Scheme 2 was converted to 8-iodo-2-naphthol and protected as the TIPS ether. Subsequent transmetalation and carboxylation provided 27, which was acylated …
Number of citations: 7 www.sciencedirect.com

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